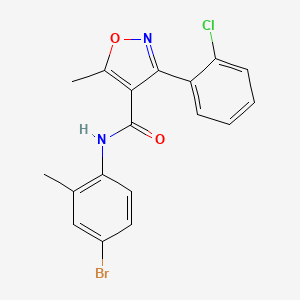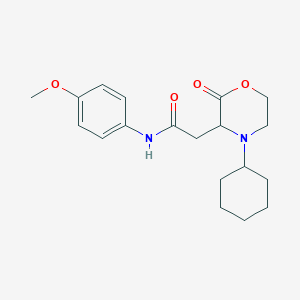
2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with cyclohexanone under acidic conditions.
Acylation: The morpholine derivative is then acylated with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the morpholine ring, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-hydroxyphenyl)acetamide
- 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide
- 2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-cyclohexyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H26N2O4/c1-24-16-9-7-14(8-10-16)20-18(22)13-17-19(23)25-12-11-21(17)15-5-3-2-4-6-15/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,22) |
InChI Key |
YONKXPOZTJIJLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'',3''-Dibenzyl-6',6',8'-trimethyl-5',6'-dihydrodispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B11029137.png)
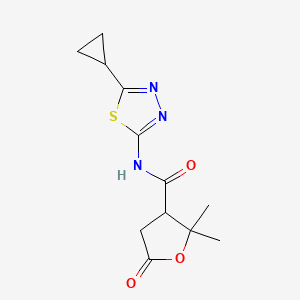
![Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029149.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029156.png)
![4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11029164.png)
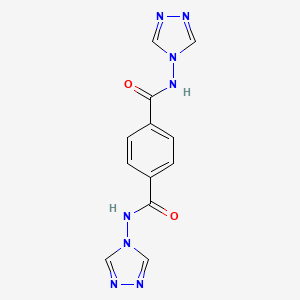
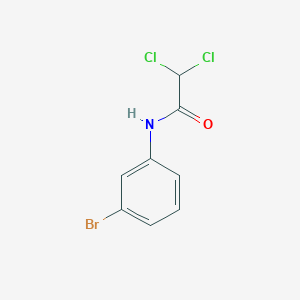
![2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11029182.png)
![2-methyl-1-(3-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11029195.png)
![2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029201.png)
![N-(2,4-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11029206.png)
![6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029214.png)
![Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029221.png)
